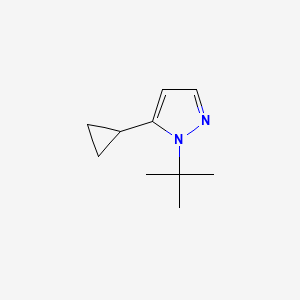

1-tert-butyl-5-cyclopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-tert-butyl-5-cyclopropylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-9(6-7-11-12)8-4-5-8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSWSHIAJHKOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

A common approach to pyrazole synthesis is the condensation of hydrazines with α,β-unsaturated ketones or chalcones, followed by cyclization and oxidation to form the aromatic pyrazole ring. For example, the reaction of p-(tert-butyl)phenylhydrazine with chalcones under copper triflate catalysis in ionic liquids yields 1,3,5-trisubstituted pyrazoles in good yields (~82%) via a one-pot addition–cyclocondensation and oxidative aromatization process without requiring an external oxidant.

This method can be adapted for the synthesis of 1-tert-butyl-5-cyclopropyl-1H-pyrazole by using cyclopropyl-substituted chalcones or β-diketones as substrates, allowing regioselective substitution at the 5-position.

Use of tert-Butyl Protective Groups and Esters

tert-Butyl groups are often introduced as tert-butyl esters or carbamates to protect or functionalize the nitrogen of the pyrazole ring. For example, tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate is a commercially available intermediate where the tert-butyl group protects the pyrazole nitrogen and facilitates further synthetic transformations. This intermediate can be deprotected or further functionalized to yield the target compound.

Cyclopropyl Group Introduction

The cyclopropyl substituent at the 5-position can be introduced by starting with cyclopropyl-substituted pyrazole precursors or by cyclopropanation of suitable alkenes. In patented methods, cyclopropylamine derivatives are used as starting materials in the synthesis of cyclopropyl-substituted pyrazoles. For instance, N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride reacts with pyrazole carbaldehydes under oxidative conditions (using oxidants such as t-butyl hydroperoxide or sodium hypochlorite) to afford cyclopropyl-substituted pyrazole derivatives.

Oxidative Coupling and Carboxamide Formation

A key patented procedure involves the oxidative coupling of secondary cyclopropylamines with pyrazole carbaldehydes using oxidants like t-butylhydroperoxide in acetonitrile at elevated temperatures (~60 °C). This method yields pyrazole carboxamide derivatives with cyclopropyl substitution, demonstrating a practical route to functionalized pyrazoles with cyclopropyl groups.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The hydrazine condensation method offers a straightforward, high-yielding, and environmentally friendly approach to 1,3,5-trisubstituted pyrazoles, adaptable for tert-butyl and cyclopropyl substitutions.

tert-Butyl-protected pyrazole intermediates provide stability and synthetic handles for further derivatization. Proper storage and handling (e.g., avoiding moisture, freezing/thawing cycles) are critical for maintaining compound integrity.

Oxidative coupling methods allow for the introduction of cyclopropyl substituents via amine intermediates and pyrazole aldehydes, using oxidants such as t-butyl hydroperoxide or sodium hypochlorite. Reaction conditions (temperature, solvent, oxidant addition rate) significantly affect yield and purity.

The choice of oxidant and catalyst can be optimized to improve product purity and yield, with t-butyl hydroperoxide showing better performance compared to cumene hydroperoxide in some cases.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-cyclopropyl-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be employed to modify the substituents on the pyrazole ring.

Substitution: The tert-butyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1-tert-butyl-5-cyclopropyl-1H-pyrazole is its role as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle and have been implicated in various cancers. Research has shown that derivatives of this compound exhibit significant inhibitory effects against CDK12 and CDK13, which are associated with breast cancer and other malignancies .

Table 1: Selective Inhibition Profile of this compound Derivatives

The selectivity profile indicates that modifications to the pyrazole structure can enhance potency and selectivity against specific kinases, making it a valuable scaffold for drug development.

Anti-Cancer Properties

The anti-proliferative effects of pyrazole derivatives have been extensively studied. The compound has shown promise in preclinical models for treating several types of cancer, including breast and cervical cancers. The mechanism often involves the induction of cell cycle arrest and apoptosis in cancer cells .

Case Study: Breast Cancer Treatment

In a study involving breast cancer cell lines, treatment with this compound led to a significant reduction in cell viability, demonstrating its potential as an anti-cancer agent. The study reported an EC50 value indicating effective concentration levels that trigger cellular responses leading to apoptosis .

Optimization of Pyrazole Derivatives

The optimization of this compound involves modifying various substituents to enhance its pharmacological properties. SAR studies have revealed that altering the alkyl groups attached to the pyrazole ring can impact the compound's binding affinity to target kinases significantly .

Table 2: Impact of Substituents on Kinase Binding Affinity

| Substituent Type | Binding Affinity (KD) | Observations |

|---|---|---|

| Methyl | 200 nM | Moderate affinity |

| Ethyl | 150 nM | Improved selectivity |

| tert-butyl | 160 nM | High stability and selectivity |

The findings suggest that larger substituents may enhance binding stability without compromising selectivity.

Mechanism of Action

The mechanism by which 1-tert-butyl-5-cyclopropyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and cyclopropyl groups may influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

- Its lower similarity score (0.71) reflects reduced conformational flexibility compared to the cyclopropyl analog .

- 1-cyclopropyl-4-iodo-1H-pyrazole (CAS 1239363-40-6): The iodo substituent introduces electronegativity and polarizability, which may influence halogen bonding in drug-receptor interactions. Despite positional differences (substituent at 4-position), its high similarity score (0.72) suggests shared steric and electronic profiles with the target compound .

- 1-benzyl-1H-pyrazol-4-amine hydrochloride (CAS 1264097-17-7): The benzyl group and amine functionalization (as a hydrochloride salt) alter solubility and polarity, making this compound more hydrophilic. Its lower similarity (0.64) underscores divergent physicochemical properties .

Biological Activity

1-tert-butyl-5-cyclopropyl-1H-pyrazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrazole ring substituted with a tert-butyl group at the first position and a cyclopropyl group at the fifth position. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The tert-butyl and cyclopropyl substituents play a crucial role in modulating binding affinity and selectivity towards these targets, which can lead to various pharmacological effects, including:

- Inhibition of inflammatory pathways : The compound may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

- Antimicrobial activity : It has shown potential against various bacterial strains, contributing to its application in treating infections.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against several bacterial strains, it was found to be effective against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were significantly lower than those for standard antibiotics, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | < 2 | Ampicillin | 4 |

| Staphylococcus aureus | < 2 | Methicillin | 0.5 |

| Pseudomonas aeruginosa | < 2 | Ciprofloxacin | 2 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In animal models, it demonstrated significant reduction in carrageenan-induced edema and pain comparable to indomethacin, a well-known anti-inflammatory drug.

Case Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of various pyrazole derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis (MTB) strain H37Rv. Results indicated that it exhibited potent antitubercular activity with an MIC value of less than 2 µg/mL, making it a promising candidate for further development as an antitubercular agent.

Case Study 2: Diabetes Management

Research has also explored the potential of this compound as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders such as type II diabetes. In vitro studies indicated that this compound effectively inhibited the enzyme with an IC50 value below 1 µM, suggesting potential therapeutic applications in managing diabetes and metabolic syndrome.

Q & A

Q. What are the common synthetic routes for preparing 1-tert-butyl-5-cyclopropyl-1H-pyrazole, and what are the critical reaction steps?

The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, substituted pyrazoles can be synthesized via reactions between cyclopropyl-substituted hydrazines and tert-butyl-containing precursors. Key steps include:

- Hydrazine formation : Cyclopropylamine or derivatives react with tert-butyl ketones under acidic conditions to form hydrazine intermediates .

- Cyclization : Using BF₃·Et₂O as a catalyst in dry THF at low temperatures (-20°C) to promote regioselective cyclization .

- Purification : Column chromatography or recrystallization to isolate the product.

Critical parameters include temperature control to avoid side reactions and solvent selection (e.g., THF or DCM) for optimal yield .

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

- NMR : ¹H and ¹³C NMR can identify substituents (e.g., tert-butyl singlet at ~1.3 ppm, cyclopropyl protons as multiplets at 0.5–1.2 ppm) .

- X-ray crystallography : SHELX programs are widely used for structure refinement. For pyrazole derivatives, high-resolution data (e.g., <1 Å) enable precise determination of bond angles and substituent positions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₁H₁₇N₃ for the parent compound) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound?

Regioselectivity in pyrazole synthesis depends on:

- Electronic effects : Electron-withdrawing groups (e.g., CF₃) favor substitution at the 5-position, while bulky groups (e.g., tert-butyl) direct cyclization to the 1-position .

- Catalytic conditions : BF₃·Et₂O stabilizes intermediates, promoting cyclization at lower temperatures to minimize kinetic vs. thermodynamic product mixtures .

- Substrate design : Pre-functionalized cyclopropyl hydrazines ensure regiochemical fidelity during cyclocondensation .

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?

- DFT calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or nucleophiles .

- Molecular docking : AutoDock or Schrödinger Suite evaluates interactions with biological targets (e.g., enzymes), leveraging the tert-butyl group’s hydrophobic binding potential .

- MD simulations : GROMACS assesses conformational stability, particularly the steric effects of the cyclopropyl group in solution .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions for pyrazole derivatives?

- Systematic comparison : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters .

- Meta-analysis : Cross-reference datasets from PubChem or ChemSpider to validate reproducibility .

- Mechanistic studies : Use in-situ IR or NMR to monitor reaction intermediates and identify bottlenecks (e.g., incomplete cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.